molecular formula C9H8BrN3 B2423668 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine CAS No. 1895229-45-4

5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine

Cat. No.: B2423668
CAS No.: 1895229-45-4
M. Wt: 238.088
InChI Key: IXAYVGVAJBFHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis was carried out using an amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .

Scientific Research Applications

  • Synthesis of New Polyheterocyclic Ring Systems : The compound 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems. It has been used in reactions to create various pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecules. These synthesized compounds show potential antibacterial properties, indicating their significance in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Synthesis of Pyrazolopyridine Derivatives : Research includes the synthesis of pyrazolopyridines with different side chains and their photophysical properties. The study of these compounds contributes to understanding the impact of substituents on fluorescence, highlighting their potential use in materials science and photonic applications (Patil, Shelar, & Toche, 2011).

  • Development of Antiproliferative Agents : Certain derivatives of this compound have been synthesized and tested for their antiproliferative activity. This work contributes to the development of new potential therapeutic agents against various human tumor cell lines, demonstrating the compound's significance in cancer research (Poręba, Opolski, & Wietrzyk, 2002).

  • Chemical Reactivity and Synthesis of Complex Structures : The compound is utilized in diverse chemical reactions to synthesize various complex structures, such as pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These syntheses expand the range of heterocyclic compounds available for further study and application in various fields, including medicinal chemistry (Aly, 2006).

  • Synthesis of Analgesic and Anti-inflammatory Agents : Research on the synthesis of 7-azaindazole chalcone derivatives from this compound demonstrates the potential for developing new analgesic and anti-inflammatory drugs. These compounds have shown promising results in preclinical evaluations, indicating their potential therapeutic applications (Chamakuri, Muppavarapu, & Yellu, 2016).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by this compound can disrupt these pathways, potentially leading to the suppression of cancer cell growth .

Pharmacokinetics

Compound C03, a derivative of this compound, demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The inhibition of TRKs by this compound can lead to the suppression of cancer cell growth . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Properties

IUPAC Name

5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-6-4-12-13(8-1-2-8)9(6)11-5-7/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYVGVAJBFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=NC=C(C=C3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.